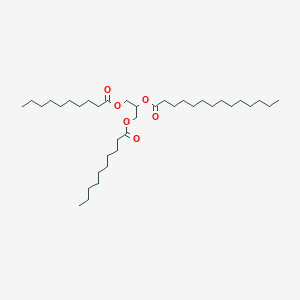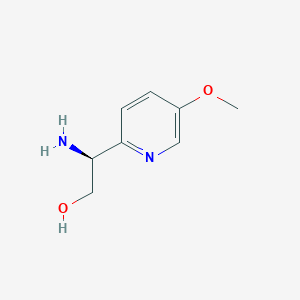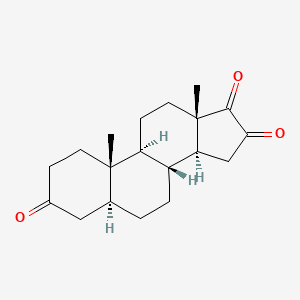
1-13C-D-Phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-13C-D-Phenylalanine is an isotopically labeled analogue of D-Phenylalanine, where the carbon at the first position is replaced with the carbon-13 isotope. Phenylalanine is an essential amino acid required for the synthesis of proteins and other important biomolecules. The isotopic labeling with carbon-13 makes it a valuable tool in various scientific research applications, including metabolic studies and protein structure analysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-13C-D-Phenylalanine typically involves the incorporation of carbon-13 into the phenylalanine molecule. One common method is the use of [2-13C] acetone and deuterium oxide as isotope sources. The synthesis can be carried out through a series of chemical reactions, including the formation of intermediate compounds such as α-ketoacids, which are then converted to the final product .
Industrial Production Methods
Industrial production of this compound often involves biotechnological approaches, such as the use of genetically engineered microorganisms. These microorganisms are cultured in media containing carbon-13 labeled substrates, leading to the incorporation of the isotope into the phenylalanine produced by the cells .
Análisis De Reacciones Químicas
Types of Reactions
1-13C-D-Phenylalanine undergoes various chemical reactions, including:
Oxidation: Conversion to tyrosine and other metabolites.
Reduction: Formation of reduced derivatives.
Substitution: Replacement of functional groups on the phenyl ring.
Common Reagents and Conditions
Oxidation: Typically involves enzymes like phenylalanine hydroxylase.
Reduction: Can be achieved using reducing agents such as sodium borohydride.
Substitution: Often involves electrophilic aromatic substitution reactions using reagents like halogens or nitrating agents.
Major Products
Oxidation: Tyrosine, dopamine, norepinephrine.
Reduction: Various reduced phenylalanine derivatives.
Substitution: Halogenated or nitrated phenylalanine derivatives.
Aplicaciones Científicas De Investigación
1-13C-D-Phenylalanine has a wide range of applications in scientific research:
Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the pathways of phenylalanine metabolism.
Medicine: Utilized in diagnostic tests, such as the 13C-phenylalanine breath test, to assess phenylalanine hydroxylase activity.
Industry: Applied in the production of labeled compounds for pharmaceutical research and development.
Mecanismo De Acción
1-13C-D-Phenylalanine exerts its effects primarily through its incorporation into metabolic pathways. It is absorbed from the small intestine and transported to the liver, where it can be converted to other metabolites such as tyrosine. The labeled carbon-13 allows for the tracking of these metabolic processes using techniques like NMR spectroscopy. The molecular targets include enzymes involved in amino acid metabolism, such as phenylalanine hydroxylase .
Comparación Con Compuestos Similares
Similar Compounds
L-Phenylalanine-1-13C: An isotopic analogue of L-Phenylalanine.
DL-Phenylalanine-1-13C: A racemic mixture of D- and L-Phenylalanine labeled with carbon-13.
4-Fluorophenylalanine: A fluorinated analogue used in NMR studies.
Uniqueness
1-13C-D-Phenylalanine is unique due to its specific isotopic labeling, which allows for precise tracking in metabolic studies. Its D-configuration also makes it distinct from the L-forms, which are more commonly found in nature and used in protein synthesis .
Propiedades
Fórmula molecular |
C9H11NO2 |
|---|---|
Peso molecular |
166.18 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-phenyl(113C)propanoic acid |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m1/s1/i9+1 |
Clave InChI |
COLNVLDHVKWLRT-OHEVQBQUSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@H]([13C](=O)O)N |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-amino-1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B13449358.png)


![5-Fluoro-1-(fluoromethyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B13449369.png)
![1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetic Acid](/img/structure/B13449375.png)
![[(7S,9E,11S,12R,13S,14R,15S,16S,17Z,19E,21E)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,17,19,21,25(32),26,29-decaene-28,4'-piperidine]-13-yl] acetate](/img/structure/B13449389.png)
![8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-9-ol](/img/structure/B13449390.png)


![(3R,4R)-N-Cyclohexyl-3-[[4-[(4-fluorophenyl)methoxy]benzoyl]amino]hexahydro-4-hydroxy-1H-azepine-1-carboxamide](/img/structure/B13449412.png)
![Ethyl[4-(trimethylsilyl)butyl]amine hydrochloride](/img/structure/B13449417.png)


